Diallyl(diphenyl)phosphorane

Description

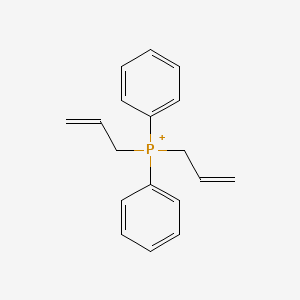

Diallyl(diphenyl)phosphorane is an organophosphorus compound featuring a pentavalent phosphorus center bonded to two allyl groups, two phenyl groups, and an additional substituent (likely oxygen or another ligand depending on its specific structure). Phosphoranes, in general, are intermediates in nucleophilic substitution and hydrolysis reactions, particularly in phosphate and phosphonate systems. The allyl and phenyl substituents in this compound likely influence its electronic properties, steric bulk, and reactivity.

Properties

CAS No. |

28381-81-9 |

|---|---|

Molecular Formula |

C18H20P+ |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

diphenyl-bis(prop-2-enyl)phosphanium |

InChI |

InChI=1S/C18H20P/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2/q+1 |

InChI Key |

OSXWETDBWKSBFH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[P+](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl(diphenyl)phosphorane can be synthesized through the reaction of diphenylphosphine with allyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of allyl halides to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diallyl(diphenyl)phosphorane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranes .

Scientific Research Applications

Diallyl(diphenyl)phosphorane has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various chemical transformations.

Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which diallyl(diphenyl)phosphorane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles to promote chemical reactions. Additionally, the allyl groups can undergo various transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Phosphoranes vary significantly in reactivity and stability based on substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Methyl groups in methylphosphonate complexes promote associative mechanisms, while phenyl groups in 2•Ph₂ favor concerted pathways .

- This suggests that electron-donating substituents (e.g., methyl) stabilize pentavalent intermediates better than aryl groups .

- Electronic Properties: UV-vis data for 2•Ph₂ (307 nm) and its open-shell derivative [2•Ph₂]BF₄ (665 nm) demonstrate that substituents and charge state dramatically alter electronic transitions. Diallyl groups, with their conjugated π-systems, might further redshift absorption, though experimental confirmation is needed .

Mechanistic Comparisons

- Hydrolysis Pathways: this compound: Likely undergoes hydrolysis via an associative mechanism due to steric hindrance from allyl groups, analogous to methylphosphonate systems . Phosphate Diesters (e.g., nitrophenyl esters): Follow a two-step addition-elimination mechanism with rate-limiting leaving group expulsion, contrasting with methylphosphonate’s single-step associative pathway . Triphenyl Phosphate: No solvent isotope incorporation occurs during hydrolysis, indicating the absence of stable intermediates, unlike methylphosphonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.